The compound is classified as a fused bicyclic heteroaromatic compound. Its structure consists of a pyridine ring fused to a furan ring, which contributes to its unique electronic properties and reactivity. The molecular formula for 2,3-dihydrofuro[2,3-b]pyridine is , with a molecular weight of approximately 107.14 g/mol. It can be represented by the InChI code: 1S/C7H7N/c1-5-3-4-8-7(5)6-2/h3-4H,1-2H2
.
The synthesis of 2,3-dihydrofuro[2,3-b]pyridine typically involves several key steps:
The synthesis has been optimized in various studies to enhance yield and selectivity, including modifications to reaction conditions and reagent concentrations .
The molecular structure of 2,3-dihydrofuro[2,3-b]pyridine features:
The structural analysis reveals that the geometry around the nitrogen atom in the pyridine ring plays a crucial role in determining its chemical behavior and interaction with biological targets.
2,3-Dihydrofuro[2,3-b]pyridine participates in several types of chemical reactions:
These reactions are essential for modifying the compound's structure for specific applications in medicinal chemistry.
The mechanism of action for 2,3-dihydrofuro[2,3-b]pyridine is primarily related to its interaction with biological targets such as receptors and enzymes.
In vitro studies have demonstrated that derivatives of this compound exhibit promising bioactivity due to their structural characteristics.
The physical and chemical properties of 2,3-dihydrofuro[2,3-b]pyridine include:
These properties are crucial for understanding its behavior in different environments and its potential applications.
The applications of 2,3-dihydrofuro[2,3-b]pyridine span various fields:
Nitrogen-containing heterocycles constitute >90% of marketed small-molecule drugs, with pyridine derivatives representing 14% of FDA-approved N-heterocyclic pharmaceuticals [5]. These scaffolds confer precise molecular recognition properties critical for kinase inhibition: ① Their sp²-hybridized nitrogen forms bidentate hydrogen bonds with kinase hinge regions (e.g., Met265 backbone in IRAK4); ② Reduced planarity from saturation (as in 2,3-dihydro derivatives) enhances selectivity by minimizing off-target binding; and ③ Directional vectorality allows strategic placement of pharmacophores into hydrophobic pockets. Pyridine’s water solubility (logP ~0.8) addresses permeability limitations of purely aromatic systems, while its metabolic stability exceeds piperidine analogs by resisting oxidative degradation [1] [5].
Furopyridines comprise four isomeric systems where fused furan and pyridine rings enable differential hydrogen bonding networks. Among these, 2,3-dihydrofuro[2,3-b]pyridine exhibits distinct advantages:
Table 1: Key Physicochemical Properties of Furopyridine Isomers
Isomer | Aromatic Furan | logP (avg) | H-bond Acceptors | Kinase Targets Reported |
---|---|---|---|---|
Furo[3,2-c]pyridine | Yes | 2.9 | 3 | JAK2, EGFR |
Furo[2,3-b]pyridine | Yes | 3.1 | 3 | CLK1, DYRK1A |
2,3-Dihydrofuro[2,3-b]pyridine | No | 2.1 | 3 | IRAK4, EGFR |
Furo[3,2-b]pyridine | Yes | 2.7 | 3 | BRAF V600E |
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) governs downstream NF-κB and MAPK signaling in TLR/IL-1R pathways. Its dual functionality as both a kinase enzyme and signaling scaffold makes it a master regulator of innate immunity [3] [6]. Crucially, IRAK4 deficiency in humans confers protection against autoimmune disorders (RA, SLE, psoriasis) while maintaining residual immunity against viral/fungal pathogens – a therapeutic window exploitable pharmacologically [6]. 2,3-Dihydrofuro[2,3-b]pyridine derivatives achieve nanomolar IRAK4 inhibition (IC₅₀ 6.2–243 nM) by occupying the unique front pocket formed by insertion loops Pro184-Ile185-Val187 and Leu277-Asp278 [3] [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7